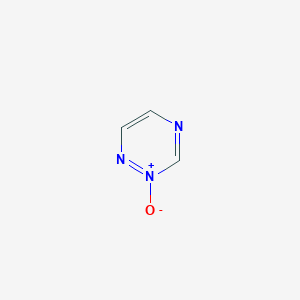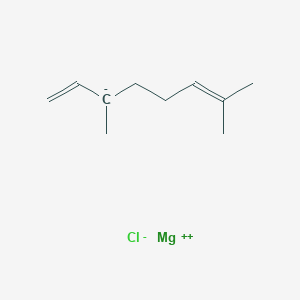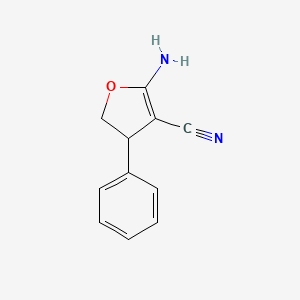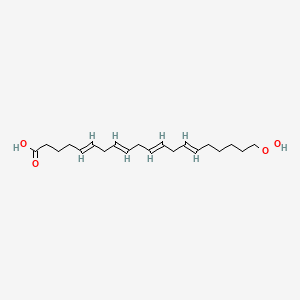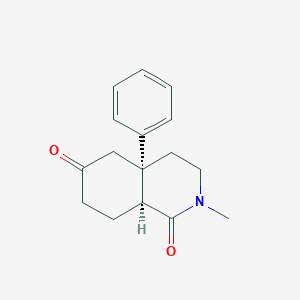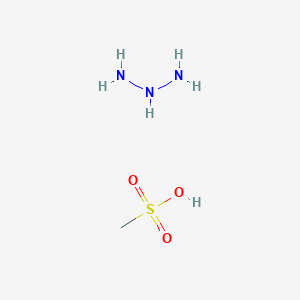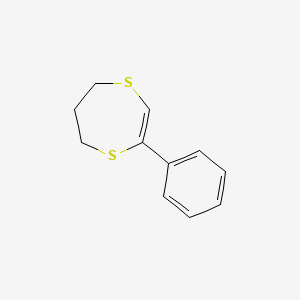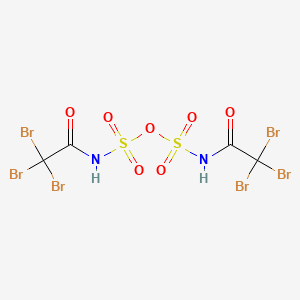
N,N'-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) is a chemical compound known for its unique structure and properties. This compound features two 2,2,2-tribromoacetamide groups connected by an oxydisulfonyl linkage. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) typically involves the reaction of 2,2,2-tribromoacetamide with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxydisulfonyl linkage. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tribromoacetamide groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and tribromoacetamide groups into molecules.
Biology: The compound is used in biochemical studies to investigate the effects of sulfonyl and tribromoacetamide groups on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) involves its ability to interact with various molecular targets through its sulfonyl and tribromoacetamide groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in changes to their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: This compound features similar amide linkages but lacks the sulfonyl and tribromoacetamide groups.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar in structure but with ethylenediamine instead of oxydisulfonyl linkage.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Contains sulfonic acid groups but lacks the tribromoacetamide groups.
Uniqueness
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) is unique due to the presence of both sulfonyl and tribromoacetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable reagent in various scientific and industrial applications.
Properties
CAS No. |
61103-57-9 |
|---|---|
Molecular Formula |
C4H2Br6N2O7S2 |
Molecular Weight |
733.6 g/mol |
IUPAC Name |
(2,2,2-tribromoacetyl)sulfamoyl N-(2,2,2-tribromoacetyl)sulfamate |
InChI |
InChI=1S/C4H2Br6N2O7S2/c5-3(6,7)1(13)11-20(15,16)19-21(17,18)12-2(14)4(8,9)10/h(H,11,13)(H,12,14) |
InChI Key |
SFGHGTGGHCTUMH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(Br)(Br)Br)NS(=O)(=O)OS(=O)(=O)NC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
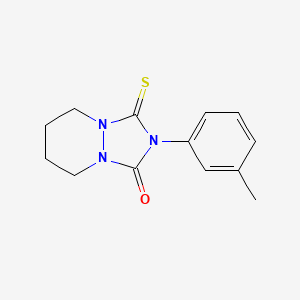
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
